Sacranoside B

CAS No.:

Cat. No.: VC1853723

Molecular Formula: C21H36O10

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H36O10 |

|---|---|

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

| Standard InChI Key | IEGFOTASSBZIBZ-PMLWGFRHSA-N |

| Isomeric SMILES | CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C |

| Canonical SMILES | CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |

Introduction

Chemical Identity and Structural Characterization

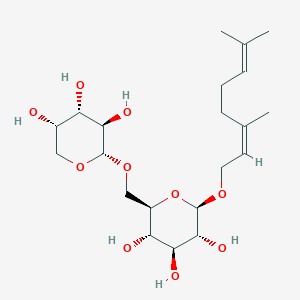

Sacranoside B is classified under the category of prenol lipids, specifically terpene glycosides. It features a distinctive structure consisting of a geranyl (monoterpene) moiety attached to a disaccharide component.

Basic Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

| CAS Number | 197508-58-0 |

| Molecular Formula | C₂₁H₃₆O₁₀ |

| Molecular Weight | 448.5 g/mol |

| Exact Mass | 448.23084734 g/mol |

| Synonyms | Kenposide A, Geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside |

The chemical structure of Sacranoside B contains a Z-configured geranyl (neryl) unit attached via an ether linkage to a glucopyranose moiety, which is further connected to an arabinopyranose unit . This unique arrangement contributes to its specific physicochemical properties and biological activities.

Chemical Identifiers and Structural Representation

The compound can be precisely represented using various chemical notation systems:

| Identifier Type | Value |

|---|---|

| SMILES (Canonical) | CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |

| SMILES (Isomeric) | CC(=CCC/C(=C\CO[C@H]1C@@HO)/C)C |

| InChI | InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

| InChI Key | IEGFOTASSBZIBZ-PMLWGFRHSA-N |

Physicochemical Properties

Sacranoside B possesses several important physicochemical properties that influence its behavior in biological systems:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 158.00 Ų |

| XlogP | -0.80 |

| Classification | Lipids and lipid-like molecules > Prenol lipids > Terpene glycosides |

The relatively high polar surface area and negative XlogP value indicate high hydrophilicity, which affects its solubility in various solvents and potential for cell membrane permeability .

Natural Sources and Occurrence

Plant Distribution

Sacranoside B has been identified in several plant species, demonstrating its presence across different botanical families:

| Plant Species | Family | Reference |

|---|---|---|

| Acer saccharum (Sugar maple tree) | Sapindaceae | |

| Hovenia dulcis | Rhamnaceae | |

| Rhodiola sacra | Crassulaceae | |

| Rhodiola chrysanthemifolia | Crassulaceae |

These plants have traditional uses in various ethnobotanical practices, suggesting potential medicinal applications for their bioactive compounds, including Sacranoside B.

Synthesis Methods

Chemoenzymatic Synthesis

The synthesis of Sacranoside B has been achieved through chemoenzymatic methods, which combine enzymatic catalysis with chemical reactions. A notable synthetic approach involves:

-

Direct beta-glucosidation between nerol and D-glucose using immobilized beta-glucosidase from almonds, yielding neryl O-beta-D-glucoside .

-

Coupling of the neryl O-beta-D-glucopyranoside with 2,3,4-tri-O-benzoyl-beta-L-arabinopyranosyl bromide to create the coupled intermediate product .

-

Deprotection of the coupled product to afford the final synthetic neryl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside (Sacranoside B) .

This chemoenzymatic approach offers advantages in stereoselective glycosidation, crucial for maintaining the proper stereochemistry that may be essential for biological activity.

| CHEMBL ID | UniProt ID | Target Name | Probability | Model Accuracy |

|---|---|---|---|---|

| CHEMBL5619 | P27695 | DNA-(apurinic or apyrimidinic site) lyase | 96.70% | 91.11% |

| CHEMBL3251 | P19838 | Nuclear factor NF-kappa-B p105 subunit | 94.34% | 96.09% |

| CHEMBL253 | P34972 | Cannabinoid CB2 receptor | 92.68% | 97.25% |

| CHEMBL3401 | O75469 | Pregnane X receptor | 90.47% | 94.73% |

| CHEMBL2581 | P07339 | Cathepsin D | 85.78% | 98.95% |

| CHEMBL5957 | P21589 | 5'-nucleotidase | 85.26% | 97.78% |

| CHEMBL226 | P30542 | Adenosine A1 receptor | 84.57% | 95.93% |

These predicted interactions suggest potential roles in DNA repair mechanisms, inflammation modulation, and receptor signaling pathways .

| Cancer Cell Line | IC₅₀ Range |

|---|---|

| MCF-7 (breast cancer) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

| HL-60 (leukemia) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

| MIA PaCa-2 (pancreatic cancer) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

| DU145 (prostate cancer) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

| HeLa (cervical cancer) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

| CaCo-2 (colon cancer) | 4.43 ± 0.35 to 49.63 ± 3.59 µM |

Importantly, these compounds showed significantly lower cytotoxicity against normal cells (IC₅₀ > 100 µM), suggesting potential selectivity toward cancer cells .

Mechanism of Action

Studies on structurally related compounds suggest potential mechanisms of action for Sacranoside B:

-

Induction of apoptosis through modulation of Bcl-2 and Bax expression levels

-

Mitochondrial membrane potential disruption, with dose-dependent effects

-

Possible interaction with DNA repair mechanisms based on predicted binding to DNA-(apurinic or apyrimidinic site) lyase

-

Potential anti-inflammatory effects through predicted interaction with NF-kappa-B pathways

Further research is needed to confirm these mechanisms specifically for Sacranoside B.

Structure-Activity Relationships

Functional Group Reactivity

The reactivity profile of Sacranoside B is determined by its key functional groups:

| Functional Group | Reactivity | Potential Biological Implications |

|---|---|---|

| Glycosidic bonds | Susceptible to acid-catalyzed hydrolysis | May undergo metabolism in acidic environments |

| Hydroxyl groups | Participate in acetylation or oxidation | Potential sites for metabolic transformation |

| Terpene unit with double bonds | Potential for electrophilic addition or oxidation | Contributes to lipophilicity and membrane interactions |

The Z-configuration of the double bond in the terpene unit may be significant for biological activity, as stereochemistry often plays a crucial role in molecular recognition by biological targets .

Analytical Characterization

Spectroscopic Identification

Sacranoside B can be identified and characterized using various analytical techniques:

-

NMR spectroscopy (¹H and ¹³C NMR) for structural elucidation

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

Infrared spectroscopy for functional group identification

-

Chromatographic methods (HPLC, TLC) for purity assessment

These analytical approaches are essential for confirming the identity and purity of isolated or synthesized Sacranoside B samples.

Comparative Analysis with Related Compounds

Structural Similarities with Other Glycosides

Sacranoside B shares structural features with several related natural products:

| Compound | Structural Relationship to Sacranoside B |

|---|---|

| Sacranoside A | Differs in the terpene moiety (myrtenyl vs. neryl) |

| Kenposide A | Alternative name for the same compound |

| Cascaroside B | Different aglycone (anthraquinone vs. monoterpene) |

These structural relationships may provide insights into structure-activity patterns across this class of natural products.

Research Gaps and Future Directions

Despite the promising data available, several research gaps remain in our understanding of Sacranoside B:

-

Limited direct studies on isolated Sacranoside B's pharmacological activities

-

Incomplete knowledge of pharmacokinetic properties and in vivo efficacy

-

Potential synergistic effects with other bioactive compounds in plant extracts

-

Optimization of synthetic methods for scalable production

Future research should address these gaps to fully evaluate Sacranoside B's therapeutic potential, particularly in cancer treatment and anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume